molecular formula C12H12BrN B185746 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 127257-87-8

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B185746
CAS No.: 127257-87-8
M. Wt: 250.13 g/mol
InChI Key: DRFJJKOQBRMRCL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a bromine atom on the phenyl ring and two methyl groups on the pyrrole ring makes this compound unique. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethylpyrrole. One common method is the condensation reaction, where 3-bromobenzaldehyde is reacted with 2,5-dimethylpyrrole in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst like iron(III) bromide.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl groups on the pyrrole ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Iron(III) bromide (FeBr3) as a catalyst, bromine (Br2) as the electrophile.

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, nucleophiles like amines or thiols.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

    Nucleophilic Substitution: Substituted pyrrole derivatives with nucleophiles replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methyl groups.

Scientific Research Applications

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrrole ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with the bromine atom at the para position.

    1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.

    1-(3-bromophenyl)-1H-pyrrole: Lacks the methyl groups on the pyrrole ring.

Uniqueness

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole is unique due to the specific positioning of the bromine atom and the methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-(3-bromophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFJJKOQBRMRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406336
Record name 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127257-87-8
Record name 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromoaniline (2.50 mL, 23.0 mmol) in acetonylacetone (3.00 mL, 25.6, mmol) containing a small amount of p-TSA was heated at reflux in a round bottom flask fitted with a Dean Stark trap and a reflux condenser for 5 h. The reaction mixture was allowed to cool to rt and diluted with EtOAc. The solution was washed with 1N HCl and sat. NaHCO3 solution. The organic solutions were dried over Na2SO4, filtered, and concentrated to give the desired product as a light brown solid (5.5 g, 96%) which was used without further purification.
Quantity
2.5 mL
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3 mL
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Yield
96%

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